REACTION_CXSMILES
|
O1C=CC=C1C=C[C:8]([N:10]=[N+]=[N-])=[O:9].[CH3:13][CH2:14][O:15][CH2:16][CH3:17].[C:18]1(C)C=CC=C[CH:19]=1>>[O:15]1[C:16]2[CH:19]=[CH:18][NH:10][C:8](=[O:9])[C:17]=2[CH:13]=[CH:14]1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent, o-dichlorobenzene (100 ml)
|
Type
|
ADDITION
|
Details
|
a few flakes of iodine were added
|
Type
|
CUSTOM
|
Details
|
resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The undissolved matter was filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into a mixture of Et2O (100 ml), 1N NaOH (100 ml) and water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The corresponding aqueous layer was collected
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was precipitated from Et2O, which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried under the reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C(NC=CC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |